![molecular formula C20H22N4O7S B2887291 N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide CAS No. 868982-45-0](/img/structure/B2887291.png)

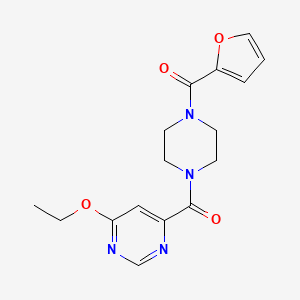

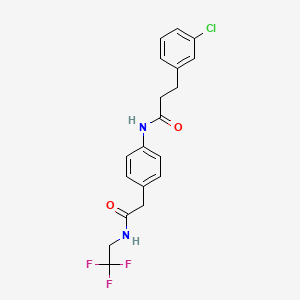

N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a complex organic molecule with several functional groups, including an oxazolidine ring, a benzo[b][1,4]dioxin ring, a sulfonyl group, and an oxalamide group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present in its structure. For example, the sulfonyl group could potentially undergo substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and could be determined through various experimental techniques .Aplicaciones Científicas De Investigación

Enzyme Inhibition Studies

Research indicates the effectiveness of derivatives similar to N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide in inhibiting certain enzymes. For instance, isatin 1,2,3-triazoles, sharing structural similarities, have been evaluated as potent inhibitors against caspase-3, demonstrating competitive inhibitory mechanisms (Yang Jiang & Trond Vidar Hansen, 2011).

Catalytic Applications in Organic Synthesis

N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO), a compound with structural relations to the molecule of interest, has been identified as an efficient promoter for Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with (hetero)aryl iodides at room temperature. This discovery highlights its role in facilitating diverse N-arylation products under mild conditions, expanding its utility in synthetic chemistry (Subhajit Bhunia, Subhadip De, & D. Ma, 2022).

Antibacterial Activity

Compounds featuring the 2,3-dihydrobenzo[b][1,4]dioxin-6-yl motif, as seen in the structure of interest, have been synthesized and evaluated for their antibacterial properties. A study aimed at investigating the antibacterial potential of N-substituted sulfonamides bearing the benzodioxane moiety revealed potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains, suggesting a promising avenue for the development of new antibacterial agents (M. Abbasi et al., 2016).

Antimalarial and Antiviral Activities

Theoretical and experimental investigations into sulfonamide derivatives, incorporating benzo[d]oxazin and pyridinyl motifs, have explored their potential as antimalarial agents and their utility in COVID-19 drug discovery. These studies include computational calculations and molecular docking, indicating significant antimalarial activity and promising results against SARS-CoV-2, highlighting the broader applicability of such compounds in addressing global health challenges (Asmaa M. Fahim & Eman H. I. Ismael, 2021).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[[3-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O7S/c25-19(22-12-14-3-1-2-6-21-14)20(26)23-13-18-24(7-8-31-18)32(27,28)15-4-5-16-17(11-15)30-10-9-29-16/h1-6,11,18H,7-10,12-13H2,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBNXSZRARHUNTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC3=C(C=C2)OCCO3)CNC(=O)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[(2-chloroacetyl)amino]methyl]pyridine-3-carboxylate](/img/structure/B2887214.png)

![9,9-dimethyl-6-propyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2887217.png)

![7-Cyclopropylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2887218.png)

![(E)-N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-(3-nitrophenyl)acrylamide hydrochloride](/img/structure/B2887219.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-bis(2-cyanoethyl)sulfamoyl)benzamide](/img/structure/B2887228.png)

![N-(4-methylbenzyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2887229.png)